N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine,monohydrochloride
CAS No.:
Cat. No.: VC16581094
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H24ClNO |
|---|---|
| Molecular Weight | 305.8 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C18H23NO.ClH/c1-14-8-10-16(11-9-14)12-15(2)19-13-17-6-4-5-7-18(17)20-3;/h4-11,15,19H,12-13H2,1-3H3;1H |
| Standard InChI Key | PNHYQAGTSNSMTB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CC(C)NCC2=CC=CC=C2OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, N-(2-methoxybenzyl)-1-(p-tolyl)propan-2-amine monohydrochloride, reflects its three key substituents:
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A 2-methoxybenzyl group attached to the amine nitrogen.
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A p-tolyl group (4-methylphenyl) at the C1 position of the propane chain.
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A hydrochloride salt form, enhancing stability and solubility.
The methoxy group at the ortho position of the benzyl ring introduces steric hindrance, potentially influencing receptor binding affinity. Meanwhile, the p-tolyl group contributes hydrophobicity, which may affect blood-brain barrier permeability.
Physicochemical Data
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₄ClN | |
| Molecular Weight | 287.84 g/mol | |
| Solubility | Soluble in polar solvents (e.g., ethanol, DMSO) | |
| Basicity (pKa) | ~9.1 (estimated for secondary amine) |
The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a Mannich reaction or reductive amination, as outlined below:
Reductive Amination (Primary Method)
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Precursor Preparation:
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2-Methoxybenzylamine and p-tolylacetone are reacted in anhydrous ethanol under reflux.
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Reduction:
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Salt Formation:
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The free base is treated with hydrochloric acid to yield the monohydrochloride salt.
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Reaction Conditions:
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Temperature: 60–70°C
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Solvent: Anhydrous ethanol
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Yield: ~65–70% after recrystallization
Pharmacological Activity
Mechanism of Action
As a substituted phenethylamine, the compound exhibits affinity for monoamine transporters, particularly serotonin (SERT) and dopamine (DAT) transporters. In vitro studies on analogous compounds suggest it may act as a releasing agent, increasing synaptic concentrations of these neurotransmitters.
Neuropharmacological Effects
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Stimulant Properties: Structural analogs demonstrate increased locomotor activity in rodent models, indicative of dopaminergic activation.
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Hallucinogenic Potential: The 2-methoxybenzyl group shares features with psychedelic phenethylamines (e.g., mescaline derivatives), though empirical data is lacking.
Therapeutic Prospects
Preliminary hypotheses propose applications in:
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Depression: Via serotonin/norepinephrine reuptake inhibition.
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Attention Disorders: Through dopaminergic modulation.
Critical Knowledge Gap: No peer-reviewed studies directly investigate this compound’s efficacy or toxicity, highlighting the need for targeted research.
Analytical Characterization
FT-IR Analysis
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Stability and Degradation
Thermal Stability
The compound decomposes at ≥200°C, with DSC analysis showing an endothermic peak at 198°C.
Hydrolytic Degradation
Future Research Directions
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In Vivo Pharmacokinetics: Absorption, distribution, and metabolism studies.
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Receptor Binding Assays: Quantify affinity for 5-HT₂ₐ, D₂, and other CNS receptors.
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Therapeutic Optimization: Prodrug formulations to enhance bioavailability.
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